ETHYL 3-METHYL-5-(THIOPHENE-2-AMIDO)-1-BENZOFURAN-2-CARBOXYLATE

Description

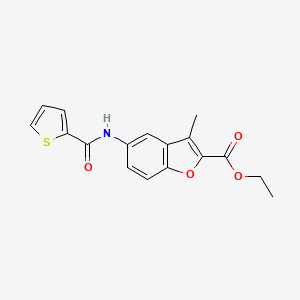

ETHYL 3-METHYL-5-(THIOPHENE-2-AMIDO)-1-BENZOFURAN-2-CARBOXYLATE is a benzofuran-derived compound featuring a thiophene-2-amido substituent at the 5-position and a methyl group at the 3-position of the benzofuran core.

Properties

IUPAC Name |

ethyl 3-methyl-5-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-3-21-17(20)15-10(2)12-9-11(6-7-13(12)22-15)18-16(19)14-5-4-8-23-14/h4-9H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOYBVJDAULKPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-METHYL-5-(THIOPHENE-2-AMIDO)-1-BENZOFURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the formation of the benzofuran core followed by the introduction of the thiophene-2-amido group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: ETHYL 3-METHYL-5-(THIOPHENE-2-AMIDO)-1-BENZOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

ETHYL 3-METHYL-5-(THIOPHENE-2-AMIDO)-1-BENZOFURAN-2-CARBOXYLATE has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: It could be explored as a potential drug candidate for various diseases.

Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which ETHYL 3-METHYL-5-(THIOPHENE-2-AMIDO)-1-BENZOFURAN-2-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Table 2: Hypothetical Physicochemical Properties*

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | ~345.4 | 3.2 | <0.1 (PBS) |

| ETHYL 3-AMINO-7-METHOXY-1-BENZOFURAN-2-CARBOXYLATE | ~291.3 | 2.1 | 1.5 (PBS) |

| ETHYL 3-ETHOXY-2-NITROPROPENOATE | ~189.2 | 1.8 | 10.0 (Ethanol) |

*Based on analogous structures and computational modeling.

Research Findings and Implications

- Structural Analysis : Crystallographic studies of similar benzofuran derivatives (e.g., ) rely on programs like SHELXL for refinement and ORTEP for visualization, suggesting that the target compound’s structure could be resolved using these tools .

- Reactivity: The thiophene-2-amido group may enhance metal coordination or bioactivity compared to amino or nitro substituents, as seen in thiophene-containing pharmaceuticals .

- Synthetic Challenges : The steric bulk of the thiophene-2-amido group could complicate coupling reactions, necessitating optimized catalysts or conditions, as inferred from silylation strategies in .

Biological Activity

Ethyl 3-methyl-5-(thiophene-2-amido)-1-benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of thiophene derivatives known for their diverse biological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Anti-inflammatory Activity

Thiophene derivatives have been extensively studied for their anti-inflammatory properties. This compound shows significant potential in inhibiting pro-inflammatory cytokines. In vitro studies indicate that compounds with similar structures can reduce the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage models, which are crucial mediators in inflammatory responses .

Table 1: Anti-inflammatory Activity of Thiophene Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 29.2 | Inhibition of 5-lipoxygenase (5-LOX) |

| Compound B | 6.0 | Inhibition of cyclooxygenase (COX) |

| This compound | TBD | TBD |

2. Antibacterial Activity

Research has demonstrated that thiophene derivatives exhibit antibacterial properties against various strains of bacteria. For instance, a study highlighted that certain thiophene-based compounds showed promising activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 7.80 to 12.50 µg/mL .

Table 2: Antibacterial Activity

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Compound C | S. aureus | 7.80 |

| Compound D | E. coli | >100 |

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary results indicate that compounds with similar structural motifs can preferentially suppress the growth of rapidly dividing cancer cells while sparing normal fibroblast cells, suggesting selective cytotoxicity .

Case Study: In Vitro Evaluation

A study evaluated the effects of several thiophene derivatives on A549 lung cancer cells, revealing that certain substitutions on the thiophene ring enhanced cytotoxicity against these cells . The findings suggest that modifications to the benzofuran or thiophene moieties could lead to more potent anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.